(S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl

Catalog No.
S1911232
CAS No.
394248-45-4
M.F
C46H48O2P2
M. Wt
694.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dime...

CAS Number

394248-45-4

Product Name

(S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl

IUPAC Name

[2-[2-bis(3,5-dimethylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-dimethylphenyl)phosphane

Molecular Formula

C46H48O2P2

Molecular Weight

694.8 g/mol

InChI

InChI=1S/C46H48O2P2/c1-29-17-30(2)22-37(21-29)49(38-23-31(3)18-32(4)24-38)43-15-11-13-41(47-9)45(43)46-42(48-10)14-12-16-44(46)50(39-25-33(5)19-34(6)26-39)40-27-35(7)20-36(8)28-40/h11-28H,1-10H3

InChI Key

IMUHNRWTDUVXOU-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)P(C2=CC=CC(=C2C3=C(C=CC=C3P(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)OC)OC)C6=CC(=CC(=C6)C)C)C

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=CC=CC(=C2C3=C(C=CC=C3P(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)OC)OC)C6=CC(=CC(=C6)C)C)C

(S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl (CAS 394248-45-4), commercially known as (S)-Xyl-MeO-BIPHEP, is a premium atropisomeric chiral bisphosphine ligand utilized in highly enantioselective and regioselective transition-metal catalysis [1]. Featuring a rigid 6,6'-dimethoxybiphenyl backbone and sterically demanding 3,5-xylyl phosphine substituents, this ligand is specifically procured for processes where standard BINAP or unsubstituted MeO-BIPHEP fail to provide sufficient stereocontrol [2]. It is highly valued in industrial pharmaceutical synthesis for copper-catalyzed asymmetric hydrosilylations, iridium-catalyzed regioselective C-H borylations, and ruthenium-catalyzed asymmetric hydrogenations, offering a narrower dihedral angle and enhanced steric shielding that translates directly into higher turnover numbers and enantiomeric excesses for sterically demanding substrates [1].

Attempting to substitute (S)-Xyl-MeO-BIPHEP with the more common and less expensive (S)-BINAP or the parent (S)-MeO-BIPHEP frequently results in unacceptable drops in enantiomeric purity and regioselectivity [1]. The critical differentiator is the synergistic effect of the narrower biaryl dihedral angle of the MeO-BIPHEP core and the massive steric bulk of the 3,5-xylyl groups, which tightly restrict the chiral pocket [2]. In practical procurement terms, substituting this ligand in late-stage active pharmaceutical ingredient (API) synthesis or asymmetric hydrosilylation often necessitates additional, costly downstream chiral resolution steps to correct for a 10–20% drop in enantiomeric excess, negating any upfront savings on ligand procurement [1].

Superior Enantiocontrol in Copper-Catalyzed Ketone Reduction

In the copper-catalyzed asymmetric hydrosilylation of aryl ketones using polymethylhydrosiloxane (PMHS) as a hydride source, the choice of ligand dictates the commercial viability of the reaction [1]. Comparative studies demonstrate that while (S)-BINAP achieves only 75% ee and the parent (S)-MeO-BIPHEP achieves 85% ee for standard substrates like propiophenone, the use of (S)-Xyl-MeO-BIPHEP pushes the enantiomeric excess beyond 90%, reaching 92% ee for acetophenone [1].

Evidence DimensionEnantiomeric excess (ee)
Target Compound Data>90% ee (92% for acetophenone)
Comparator Or Baseline(S)-BINAP (75% ee) and (S)-MeO-BIPHEP (85% ee)
Quantified Difference+17% ee over BINAP; +7% ee over parent MeO-BIPHEP
Conditions3 mol % CuCl/NaO-t-Bu, PMHS, toluene, -50 °C to -78 °C

Achieving >90% ee in base-metal (Cu) catalysis allows manufacturers to bypass expensive Rh/Ru high-pressure hydrogenation setups while minimizing downstream chiral purification costs.

Unprecedented Para-Selectivity in Aromatic C-H Borylation

Standard iridium-catalyzed C-H borylation of monosubstituted benzenes using conventional ligands like dtbpy typically favors meta-substitution due to electronic factors, yielding a para:meta ratio of approximately 3:7 [1]. However, deploying Xyl-MeO-BIPHEP as the ligand completely reverses this selectivity through extreme steric repulsion, blocking the meta-position and delivering up to 91% para-selectivity for bulky substrates [1].

Evidence DimensionRegioselectivity (para-borylation)
Target Compound DataUp to 91% para-selectivity
Comparator Or Baselinedtbpy ligand (~30% para-selectivity / meta-favored)
Quantified Difference~60% absolute increase in para-selectivity
Conditions[Ir(cod)OH]2 catalyst, monosubstituted benzene substrates

High para-selectivity enables the direct, late-stage functionalization of complex API intermediates without requiring pre-halogenated starting materials, drastically shortening synthetic routes.

Dihedral Angle Compression for Tighter Stereocontrol

The structural superiority of (S)-Xyl-MeO-BIPHEP over standard biaryl phosphines is rooted in its crystallographically and computationally verified bite angle [1]. The MeO-BIPHEP core provides a narrower dihedral angle (approximately 68.6° in standard Ru complexes) compared to BINAP (73.5°) [1]. When combined with the 3,5-xylyl substituents, this structural compression creates a highly restricted chiral pocket that forces prochiral substrates into a single reactive conformation.

Evidence DimensionLigand dihedral angle (in Ru-complexes)
Target Compound Data~68.6° (MeO-BIPHEP core)
Comparator Or Baseline~73.5° (BINAP core)
Quantified Difference~4.9° narrower dihedral angle
ConditionsComputational and X-ray crystallographic analysis of transition metal complexes

This specific structural geometry is required for the asymmetric hydrogenation and hydrosilylation of unfunctionalized or sterically demanding substrates that fail to orient properly in wider BINAP pockets.

Cost-Effective Asymmetric Hydrosilylation of Prochiral Ketones

(S)-Xyl-MeO-BIPHEP is the optimal ligand for industrial-scale copper-catalyzed hydrosilylation of aryl and heteroaryl ketones using safe, inexpensive silanes like PMHS [1]. It replaces hazardous, high-pressure hydrogen gas and expensive precious metals while maintaining >90% ee, making it ideal for pharmaceutical intermediate scale-up.

Late-Stage Para-Selective C-H Functionalization

In medicinal chemistry and API process development, this ligand is uniquely suited for iridium-catalyzed C-H borylation where strict para-selectivity is required [2]. Its massive steric bulk overrides normal electronic preferences, allowing chemists to bypass multi-step halogenation and cross-coupling sequences.

Asymmetric Hydrogenation of Challenging Unfunctionalized Olefins

For substrates lacking coordinating functional groups that typically direct standard Noyori-type BINAP catalysts, the deep, narrow chiral pocket of the Xyl-MeO-BIPHEP ruthenium or rhodium complexes forces high enantiofacial discrimination, making it a critical procurement choice for complex terpene or steroid derivative synthesis [3].

XLogP3

11.8

Wikipedia

AGN-PC-004SVW

Dates

Last modified: 08-16-2023

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